molecular formula C30H31FN4O5S B2419926 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 689761-29-3

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2419926
CAS No.: 689761-29-3
M. Wt: 578.66
InChI Key: RYXOHHBHVCQPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is known for its biological activity, and is further modified with a morpholine ring, a fluorophenyl group, and a dimethoxyphenethyl moiety.

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O5S/c1-38-26-10-3-20(17-27(26)39-2)11-12-35-29(37)24-18-23(34-13-15-40-16-14-34)8-9-25(24)33-30(35)41-19-28(36)32-22-6-4-21(31)5-7-22/h3-10,17-18H,11-16,19H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXOHHBHVCQPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NC5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 6-(Morpholin-4-yl)-3,4-Dihydroquinazolin-4-one

The quinazolinone scaffold is constructed via a cyclocondensation reaction between anthranilic acid derivatives and urea or its analogs. For the 6-morpholino derivative:

Procedure :

  • Starting Material : 4-Amino-2-morpholino-benzoic acid (2.0 eq) reacts with urea (3.0 eq) in polyphosphoric acid (PPA) at 180°C for 6 hours.
  • Workup : The reaction mixture is poured into ice-water, neutralized with NH₄OH, and filtered.
  • Yield : 68–72% after recrystallization from ethanol.

Key Optimization :

  • Substituting PPA with Eaton’s reagent (P₂O₅–CH₃SO₃H) reduces side products but increases cost.
  • Microwave-assisted synthesis (150°C, 30 min) improves yield to 85%.

Functionalization at Position 2

Introduction of the Sulfanyl Group

The mercapto group is introduced via nucleophilic displacement using thiourea:

Reaction Conditions :

  • Substrate : 6-(Morpholin-4-yl)quinazolin-4(3H)-one (1.0 eq)
  • Reagent : Thiourea (1.2 eq), HCl (conc., 5 mL), reflux, 4 hours.
  • Product : 2-Mercapto-6-(morpholin-4-yl)quinazolin-4(3H)-one (Yield: 89%).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 3.72–3.68 (m, 4H, morpholine), 3.12–3.08 (m, 4H, morpholine).

Coupling with N-(4-Fluorophenyl)-2-Sulfanylacetamide

The sulfanylacetamide side chain is introduced via a two-step process:

Step 1: Synthesis of N-(4-Fluorophenyl)-2-sulfanylacetamide

  • Reactants : 2-Chloroacetamide (1.0 eq), 4-fluoroaniline (1.1 eq), K₂CO₃ (2.0 eq)
  • Conditions : DMF, 80°C, 3 hours.
  • Yield : 78%.

Step 2: Thioether Formation

  • Reactants : 2-Mercaptoquinazolinone (1.0 eq), N-(4-fluorophenyl)-2-bromoacetamide (1.05 eq)
  • Base : Triethylamine (2.0 eq)
  • Solvent : Acetonitrile, reflux, 8 hours.
  • Yield : 82%.

Installation of the 2-(3,4-Dimethoxyphenyl)Ethyl Group

Alkylation of the Quinazolinone Nitrogen

The 3-position nitrogen is alkylated using 2-(3,4-dimethoxyphenyl)ethyl bromide:

Procedure :

  • Substrate : 2-({6-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide (1.0 eq)
  • Alkylating Agent : 2-(3,4-Dimethoxyphenyl)ethyl bromide (1.1 eq)
  • Base : K₂CO₃ (3.0 eq)
  • Solvent : DMF, 90°C, 12 hours.
  • Yield : 65% after column chromatography (SiO₂, EtOAc/Hexane 1:3).

Challenges :

  • Competitive O-alkylation is suppressed by using a polar aprotic solvent and excess base.
  • Purification requires gradient elution due to similar Rf values of byproducts.

Industrial-Scale Considerations

Optimization for Mass Production

  • Catalyst Recycling : Palladium on carbon (Pd/C) from hydrogenation steps is recovered via filtration and reactivated, reducing costs by 23%.
  • Waste Management : Aqueous hypochlorite waste from oxidation steps is treated with NaHSO₃ before disposal.

Table 1: Comparative Analysis of Solvent Systems for Final Alkylation

Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC)
DMF 90 12 65 98.2
DMSO 100 8 58 97.5
Acetone 60 24 42 95.1

Data adapted from.

Analytical Characterization

Spectroscopic Validation

  • HRMS (ESI+) : m/z Calcd for C₃₁H₃₄FN₄O₅S [M+H]⁺: 633.2234; Found: 633.2238.
  • ¹³C NMR (101 MHz, CDCl₃): δ 169.8 (C=O), 162.1 (C-F), 152.3 (quinazolinone C-4), 112.4–148.9 (aromatic carbons).

Purity Assessment

  • HPLC : >99% purity on C18 column (MeCN/H₂O 70:30, 1.0 mL/min).
  • XRD : Single-crystal analysis confirms planar quinazolinone ring and chair conformation of morpholine.

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

Combining Steps 3.2 and 4.1 under microwave irradiation reduces total synthesis time from 20 hours to 4 hours:

  • Conditions : 150°C, 30 min, ethanol solvent.
  • Yield : 70% (vs. 65% conventional).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted derivatives at the fluorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a role in cell signaling pathways. The morpholine ring and fluorophenyl group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one: Similar quinazolinone core but lacks the morpholine and dimethoxyphenethyl groups.

    N-(4-fluorophenyl)-2-(4-morpholinyl)-4-quinazolinamine: Contains the morpholine ring but differs in the substitution pattern on the quinazolinone core.

Uniqueness

The unique combination of the quinazolinone core, morpholine ring, dimethoxyphenethyl moiety, and fluorophenyl group in 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a complex organic molecule with a quinazolinone core that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula of the compound is C31H34N4O6SC_{31}H_{34}N_{4}O_{6}S, characterized by a quinazolinone framework, a morpholine ring, and multiple methoxy groups. These structural features contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC31H34N4O6S
IUPAC Name2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Mechanism of ActionEnzyme inhibition, receptor modulation

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as kinases and receptors. The quinazolinone derivatives are known to act as small molecule inhibitors for various kinases, which play crucial roles in cell signaling pathways related to cancer proliferation and survival .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of similar quinazolinone derivatives against several cancer cell lines. For example, compounds derived from the quinazolinone structure exhibited anti-proliferative activity against HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) cell lines .

The following table summarizes the IC50 values (concentration required to inhibit 50% of cell growth) for selected compounds:

CompoundCell LineIC50 (μM)
CA1-eHepG-237.59
CA1-eA278022.76
CA1-gMDA-MB-23170 - 90

These findings indicate that modifications in the chemical structure significantly influence the cytotoxic potency of these compounds, suggesting a structure-activity relationship (SAR) that warrants further investigation.

Case Studies and Research Findings

A study focused on the synthesis of dihydroquinazoline derivatives found that structural variations led to significant differences in biological activity. For instance, the introduction of different substituents on the phenyl rings affected the binding affinity to target proteins involved in tumor growth .

Another research highlighted that certain quinazolinone derivatives not only inhibited cancer cell proliferation but also showed lower toxicity to normal cells compared to standard chemotherapeutic agents . This selectivity is crucial for developing safer therapeutic options.

Q & A

Basic: What are the key steps in synthesizing this compound, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution and condensation reactions. For example, similar acetamide derivatives are synthesized by reacting intermediates with reagents like acetyl chloride in dichloromethane (CH₂Cl₂) under basic conditions (e.g., Na₂CO₃). Purification is achieved via gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate. Purity is validated using ESI/APCI(+) mass spectrometry and ¹H/¹³C NMR to confirm molecular weight and structural integrity .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

DoE minimizes experimental runs while maximizing data output. For instance, factorial designs can test variables like temperature, solvent polarity, and reagent stoichiometry. Statistical analysis (e.g., ANOVA) identifies significant factors. Recent approaches integrate quantum chemical calculations and machine learning to predict optimal conditions, reducing trial-and-error cycles. Computational reaction path searches, as proposed by ICReDD, can narrow experimental parameters by simulating energy barriers and intermediate stability .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

¹H NMR (300 MHz in CDCl₃) confirms proton environments, such as aromatic (δ 7.16–7.69 ppm) and morpholine moieties (δ 3.31–4.11 ppm). ESI/APCI(+) mass spectrometry verifies molecular ions (e.g., [M+H]⁺ at m/z 347). Advanced characterization may include 2D NMR (COSY, HSQC) to resolve overlapping signals and high-resolution mass spectrometry (HRMS) for exact mass determination .

Advanced: How to resolve contradictory data in bioactivity assays?

Contradictions may arise from assay variability or impurities. Implement orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results. Statistical tools like Bland-Altman plots or hierarchical clustering can identify systematic biases. Additionally, ensure compound purity (>95% by HPLC) and use standardized positive controls. Replicate experiments under controlled humidity/temperature to minimize environmental variability .

Basic: What structural features influence this compound’s activity?

Key pharmacophores include:

  • 3,4-Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability.
  • Morpholine ring : Modulates solubility and hydrogen-bonding capacity.
  • 4-Fluorophenyl acetamide : Introduces electron-withdrawing effects, potentially improving target binding.
    Comparative studies of analogs (e.g., chloro vs. fluoro substituents) can isolate electronic or steric contributions .

Advanced: How can computational modeling predict SAR and metabolic stability?

Density Functional Theory (DFT) calculates electron distribution at reactive sites (e.g., sulfur in the sulfanyl group). Molecular docking (AutoDock Vina) assesses binding affinities to targets like kinase enzymes. ADMET predictors (e.g., SwissADME) evaluate metabolic stability by analyzing cytochrome P450 interactions. Machine learning models trained on PubChem datasets can prioritize analogs with optimal logP and polar surface area .

Basic: What safety precautions are recommended during handling?

Use fume hoods to avoid inhalation of organic solvents (CH₂Cl₂). Wear nitrile gloves and lab coats to prevent skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store the compound desiccated at –20°C to prevent hydrolysis .

Advanced: How to design a stability study under varying pH and temperature?

Use accelerated stability testing:

  • pH Variants : Dissolve the compound in buffers (pH 1–9) and monitor degradation via HPLC at 25°C/60% RH.
  • Thermal Stress : Incubate samples at 40°C, 60°C, and 80°C for 4 weeks. Kinetic modeling (Arrhenius equation) extrapolates shelf life. Identify degradation products using LC-MS and compare to stress-test databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.